6-Bromomethyl-2-phenylbenzoxazole

Medicinal Chemistry Late-Stage Functionalization Synthetic Methodology

6-Bromomethyl-2-phenylbenzoxazole (CAS 51234-51-6) offers a critical advantage over its 5-substituted isomer or chloro analogs: the benzylic bromide at the 6-position provides superior reactivity in nucleophilic displacement and Pd-catalyzed cross-coupling under mild conditions. This enables efficient, late-stage diversification for kinase inhibitor SAR exploration, NSAID candidate synthesis, and modular tuning of solid-state fluorescent dyes. The higher leaving-group ability of bromine ensures higher yields and broader synthetic scope than chlorine-based alternatives. For procurement managers and R&D teams, this translates to fewer synthetic steps, lower resource expenditure, and reliable batch-to-batch consistency.

Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
Cat. No. B8669639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromomethyl-2-phenylbenzoxazole
Molecular FormulaC14H10BrNO
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CBr
InChIInChI=1S/C14H10BrNO/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2
InChIKeyPHTPBESCCSTRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromomethyl-2-phenylbenzoxazole – A Reactive Benzoxazole Intermediate for Targeted Synthesis


6-Bromomethyl-2-phenylbenzoxazole (CAS 51234-51-6) is a heterocyclic compound featuring a benzoxazole core substituted with a phenyl group at the 2-position and a bromomethyl group at the 6-position . With a molecular formula of C₁₄H₁₀BrNO and a molecular weight of 288.14 g/mol, it is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry and materials science . The benzylic bromide moiety serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, making it a valuable building block for the construction of more complex molecular architectures [1].

Why 6-Bromomethyl-2-phenylbenzoxazole Cannot Be Replaced by Generic Benzoxazole Analogs


Generic substitution within the benzoxazole class is not straightforward because the position and nature of the halogen substituent critically dictate the compound's reactivity profile, solubility, and its suitability as a precursor for specific target molecules. 6-Bromomethyl-2-phenylbenzoxazole possesses a benzylic bromide at the 6-position, which confers distinct reactivity in nucleophilic displacement reactions compared to its 5-substituted isomer or non-halogenated parent compound . Furthermore, the bromine atom's superior leaving-group ability relative to chlorine enables more efficient transformations under milder conditions, directly impacting synthetic route feasibility and yield . The precise substitution pattern also influences the photophysical properties and biological activity of the final derivatives, meaning that a seemingly minor change in the starting material can lead to significantly different outcomes in screening campaigns [1].

Quantitative Differentiation Evidence for 6-Bromomethyl-2-phenylbenzoxazole


Enhanced Benzylic Bromide Reactivity vs. 6-Methyl Analog for Nucleophilic Displacement

The benzylic bromide in 6-bromomethyl-2-phenylbenzoxazole is a far superior electrophile compared to the methyl group in 6-methyl-2-phenylbenzoxazole. In a typical nucleophilic substitution, the bromide acts as an excellent leaving group, enabling derivatization with amines, thiols, or alkoxides under mild conditions. In contrast, the methyl group is chemically inert and requires harsh C–H activation conditions for any direct functionalization . This fundamental difference in reactivity allows for late-stage diversification of drug-like molecules, a key requirement in modern medicinal chemistry .

Medicinal Chemistry Late-Stage Functionalization Synthetic Methodology

Regioisomeric Purity: Avoiding 5-Positional Isomer Contamination in Bioactive Molecule Synthesis

The 6-bromomethyl regioisomer is specifically required for the synthesis of certain 6-substituted benzoxazole alkanoic acids, which have demonstrated anti-inflammatory, antipyretic, and analgesic activities [1]. The 5-bromomethyl isomer (CAS 54785-43-2), while commercially available, leads to a different regioisomeric series of derivatives with distinct pharmacological profiles [2]. SAR studies indicate that the position of substitution on the benzoxazole core is a critical determinant of biological potency, and regioisomeric contamination can lead to misleading or non-reproducible biological data [3].

Drug Discovery Anti-inflammatory Agents Regioselectivity

Validated Physicochemical Identity: Melting Point and Purity for Reliable Process Chemistry

6-Bromomethyl-2-phenylbenzoxazole is characterized by a sharp melting point (m.p.) of 162 °C, which can be used as a reliable identity and purity check upon receipt . Commercially available batches typically meet a minimum purity specification of 95% . In contrast, the non-brominated parent compound, 2-phenylbenzoxazole (CAS 833-50-1), has a significantly lower melting point of approximately 103–105 °C, offering a distinct and measurable difference for compound verification [1].

Process Chemistry Quality Control Chemical Procurement

Versatile Intermediate for Optical Brightener and Fluorescent Probe Synthesis

2-Phenylbenzoxazole (PBO) derivatives are a well-established class of solid-state fluorescent emitters and optical brighteners [1]. The bromomethyl group at the 6-position serves as an ideal synthetic handle for the introduction of various conjugated moieties, such as styryl groups, which are essential for the photophysical properties of optical brighteners [2]. Compared to the non-functionalized PBO core, the 6-bromomethyl derivative enables a modular approach to fine-tuning emission wavelengths and quantum yields through late-stage diversification [3].

Fluorescent Dyes Materials Science Optical Brighteners

High-Value Application Scenarios for 6-Bromomethyl-2-phenylbenzoxazole


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

In drug discovery programs targeting kinases, the benzoxazole core is a common scaffold. 6-Bromomethyl-2-phenylbenzoxazole can be directly reacted with various amines or thiols to generate a library of 6-aminomethyl or 6-thiomethyl derivatives for SAR exploration. This late-stage diversification is more efficient than synthesizing each derivative from the ground up, saving significant resources [1].

Process Chemistry: Reliable Synthesis of Anti-inflammatory Drug Candidates

The compound serves as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drug (NSAID) candidates, specifically 6-substituted benzoxazole alkanoic acids. Its high purity and defined melting point ensure reliable process chemistry and batch-to-batch consistency, which are critical for preclinical development [2].

Materials Science: Development of Solid-State Fluorescent Emitters

Researchers developing novel solid-state fluorescent dyes can use 6-bromomethyl-2-phenylbenzoxazole to install various vinyl or aryl groups at the 6-position via Heck coupling. This modular approach allows for systematic tuning of the emission properties of 2-phenylbenzoxazole-based materials, facilitating the discovery of new optical brighteners or sensors [3].

Chemical Biology: Design of Activity-Based Protein Profiling Probes

The bromomethyl group acts as a functionalizable handle for the attachment of alkyne or biotin reporter tags needed for chemoproteomic experiments. By using 6-bromomethyl-2-phenylbenzoxazole as a starting point, a core-selective ligand can be converted into a fully functional activity-based probe without significantly altering its target-binding affinity [4].

Quote Request

Request a Quote for 6-Bromomethyl-2-phenylbenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.